2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
2,5-Dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex heterocyclic compound featuring a fused dithioloquinoline core with a substituted aniline moiety. Structurally, it contains a quinoline scaffold fused with a dithiolo ring system, modified by methyl groups at the 4,4,7-positions and chlorine atoms at the 2- and 5-positions of the aniline substituent.
Properties
Molecular Formula |
C19H16Cl2N2S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12-14(8-10)23-19(2,3)17-16(12)18(25-24-17)22-15-9-11(20)5-7-13(15)21/h4-9,23H,1-3H3 |
InChI Key |
VYALTWNMADGZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. One common method starts with the preparation of the dithioloquinoline core, followed by the introduction of the dichloroaniline group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of catalytic hydrogenation and Bamberger rearrangement are common techniques employed to achieve the desired product with high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as (diacetoxyiodo)benzene.
Reduction: Catalytic hydrogenation is often used to reduce specific functional groups within the molecule.
Substitution: Halogenation and other substitution reactions are common, particularly involving the dichloroaniline moiety.
Common Reagents and Conditions
Common reagents include thionyl chloride for chlorination reactions and various oxidizing agents for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-1-ones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exhibit significant anticancer properties. Studies have shown that derivatives of quinoline and dithiolo compounds can inhibit cancer cell proliferation. For instance, certain derivatives have been tested against various cancer cell lines and demonstrated promising results in reducing tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound shows potential antimicrobial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Materials Science Applications
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Research has demonstrated that incorporating such compounds into photovoltaic cells can enhance light absorption and improve charge transport efficiency. This results in higher power conversion efficiencies compared to traditional materials .
Conductive Polymers
The compound can also be utilized in the synthesis of conductive polymers. Its incorporation into polymer matrices can improve electrical conductivity and thermal stability. This property is particularly useful in developing advanced electronic devices such as sensors and flexible electronics .
Environmental Science Applications
Environmental Remediation
Due to its structural characteristics, this compound has potential applications in environmental remediation. It can be used as a reagent for the degradation of hazardous organic pollutants in wastewater treatment processes. Studies indicate that compounds with similar dithiolo structures can facilitate the breakdown of toxic substances through oxidation reactions .
Case Studies
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline with three analogous compounds from the literature.
Key Observations:
Structural Variations :
- The target compound distinguishes itself with electron-withdrawing chlorine atoms on the aniline ring, which enhance electrophilicity compared to the methyl-substituted analogs (Compounds A and B).
- Compound C shares a chloro substituent but lacks the dichloro pattern, resulting in reduced steric and electronic effects.
Predicted pKa values (2.07 for Compound C vs. ~1.8–2.5 for the target) suggest stronger acidity due to the dual electron-withdrawing effect of chlorine.
Research Implications :
- Compounds with chlorine substituents (target and Compound C) may exhibit enhanced binding affinity in biological targets (e.g., enzyme inhibition) compared to methylated analogs.
- The tetramethyl core in Compound A introduces greater steric hindrance, which could limit intermolecular interactions in solid-state applications.
Biological Activity
The compound 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a member of a class of organic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A dithioloquinoline moiety which contributes to its biological properties.
- Dichloro and trimethyl substitutions that may influence its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities including:
- Antitumor Activity : Many dithioloquinoline derivatives have shown potential in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
Antitumor Activity
A study highlighted the synthesis of related compounds that exhibited potent antitumor effects. The mechanisms involved include:
- Induction of Apoptosis : Compounds similar to the target compound have been shown to induce apoptosis in cancer cells through mitochondrial depolarization and activation of caspases .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.76 | Inhibition of tubulin assembly |
| Compound B | 1.5 | Induction of apoptosis |
| Compound C | 3.9 | Cell cycle arrest (G2/M phase) |
Antimicrobial Activity
Research on similar dithioloquinoline compounds suggests potential antimicrobial properties. For instance:
- Gram-negative and Gram-positive Bacteria : Compounds with structural similarities have shown effectiveness against both types of bacteria .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
- Substituent Effects : The presence of specific substituents on the aromatic rings significantly influences the activity against various targets, including PPARγ for diabetes treatment .
Table 3: SAR Findings
| Substituent Position | Effect on Activity |
|---|---|
| Position 2 | Increased binding affinity |
| Position 4 | Enhanced transcriptional potency |
Case Studies
Several studies have focused on the biological evaluation of structurally related compounds:
- Case Study on Apoptotic Mechanisms : A study demonstrated that certain derivatives caused significant apoptotic cell death in HeLa cells via caspase activation and ROS generation .
- Antivascular Activity : Some compounds disrupted endothelial cell sprouting in assays, indicating potential for antiangiogenic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
